

Application Note: Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

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Compound of Interest

Compound Name: 1,3-Diisopropylbenzene

Cat. No.: B165221

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Introduction

This application note provides a detailed experimental protocol for the synthesis of 1,3,5-triisopropylbenzene, a symmetrically substituted aromatic hydrocarbon. The described method utilizes a Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, starting from **1,3-diisopropylbenzene**.^{[1][2]} This protocol is designed for laboratory-scale synthesis and is relevant for researchers in organic chemistry, materials science, and drug development who may use 1,3,5-triisopropylbenzene as a building block for more complex molecules. The unique steric and electronic properties of the 1,3,5-triisopropylbenzene scaffold make it a valuable synthon in various research and development applications.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation. In this reaction, an alkylating agent, in this case, 2-propanol, is activated by a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl_3), to form an isopropyl carbocation. This electrophile then attacks the electron-rich aromatic ring of **1,3-diisopropylbenzene**. The existing isopropyl groups on the ring direct the incoming electrophile to the sterically least hindered position, favoring the formation of the thermodynamically stable 1,3,5-isomer. It is important to note that the formation of other isomers, such as 1,2,4-triisopropylbenzene, is a common side reaction.^{[3][4]}

Experimental Protocol

Materials and Equipment

- **1,3-Diisopropylbenzene** (96% purity)
- 2-Propanol (anhydrous)
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask (250 mL), three-necked
- Magnetic stirrer and stir bar
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure

- **Reaction Setup:** In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

- **Reactant Charging:** To the flask, add **1,3-diisopropylbenzene** (e.g., 0.1 mol, 16.23 g) and anhydrous dichloromethane (100 mL). Begin stirring the solution and cool the flask in an ice bath to 0-5 °C.
- **Catalyst Addition:** Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.12 mol, 16.0 g) to the stirred solution. The addition should be slow to control the initial exotherm.
- **Addition of Alkylating Agent:** In the dropping funnel, place a solution of 2-propanol (e.g., 0.12 mol, 7.21 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
- **Work-up:**
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of cold 1 M HCl. This will neutralize the aluminum chloride.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
 - The crude product, which may contain the desired 1,3,5-isomer along with the 1,2,4-isomer and unreacted starting material, can be purified by fractional distillation under reduced pressure. The boiling point of 1,3,5-triisopropylbenzene is approximately 232-236 °C at atmospheric pressure.^[5]

Data Presentation

Table 1: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (mol)	Mass (g)	Volume (mL)	Density (g/mL)
1,3-Diisopropylbenzene	C ₁₂ H ₁₈	162.27	0.1	16.23	18.96	0.856
2-Propanol	C ₃ H ₈ O	60.10	0.12	7.21	9.18	0.785
Anhydrous AlCl ₃	AlCl ₃	133.34	0.12	16.0	-	-
1,3,5-Triisopropylbenzene	C ₁₅ H ₂₄	204.35	-	-	-	0.845

Table 2: Typical Reaction Parameters and Expected Results

Parameter	Value
Reaction Temperature	0-5 °C (addition), Room Temperature (reaction)
Reaction Time	2-3 hours
Expected Yield (isolated)	60-70%
Major Isomeric Byproduct	1,2,4-Triisopropylbenzene

Characterization of 1,3,5-Triisopropylbenzene

The structure and purity of the synthesized 1,3,5-triisopropylbenzene can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for 1,3,5-Triisopropylbenzene

Technique	Data
^1H NMR (CDCl_3 , 400 MHz)	δ ~6.8-7.0 ppm (s, 3H, Ar-H), ~2.8-3.0 ppm (septet, 3H, CH), ~1.2-1.3 ppm (d, 18H, CH_3)[6]
^{13}C NMR (CDCl_3)	δ ~148-149 ppm (Ar-C), ~120-121 ppm (Ar-CH), ~34-35 ppm (CH), ~23-24 ppm (CH_3)[6]
IR (neat)	Characteristic peaks for aromatic C-H stretch, aliphatic C-H stretch, and aromatic C=C stretch. [5][6]
Mass Spec. (EI)	Molecular ion peak (M^+) at $m/z = 204$, with characteristic fragmentation patterns.[6]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of 1,3,5-triisopropylbenzene.

Safety Precautions

- This experiment should be performed in a well-ventilated fume hood.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- The quenching of the reaction with acid is exothermic and may produce HCl gas. Perform this step slowly and with caution.

This detailed protocol provides a robust method for the synthesis of 1,3,5-triisopropylbenzene. Adherence to the described procedures and safety precautions is essential for a successful and safe experiment.

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